molecular formula C12H15NO5S B2452781 Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate CAS No. 696632-85-6

Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate

Cat. No. B2452781
CAS RN: 696632-85-6
M. Wt: 285.31
InChI Key: VHJRACHSJZCPDB-UHFFFAOYSA-N
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Description

Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate, also known as M-CSPA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic benefits. This compound belongs to the class of sulfonylurea drugs, which are commonly used to treat type 2 diabetes. However, M-CSPA has shown promise in treating other medical conditions as well.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate serves as a promising scaffold for designing novel pharmaceutical compounds. Medicinal chemists explore its molecular interactions, physicochemical properties, and safety profiles. By modifying its structure, they aim to create tailored drugs with enhanced efficacy and safety .

Analgesic Activity

Recent investigations have revealed that certain derivatives of this compound exhibit analgesic properties comparable to or even superior to paracetamol. These findings suggest potential applications in pain management .

Cyclooxygenase (COX) Inhibition

Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate derivatives have been evaluated as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). COX enzymes play a crucial role in inflammation and pain pathways, making these derivatives relevant for anti-inflammatory drug development .

Sulfur Radical Chemistry

The compound’s sulfonyl group introduces sulfur radicals, which have applications in bonding theory, organic synthesis, polymer chemistry, materials science, and biochemistry. Researchers explore these radicals for innovative synthetic routes and functional materials .

properties

IUPAC Name

methyl 2-[4-(cyclopropylsulfamoyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-17-12(14)8-18-10-4-6-11(7-5-10)19(15,16)13-9-2-3-9/h4-7,9,13H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJRACHSJZCPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate

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